1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene
Description
1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (position 4), fluorine (position 2), and a chloro(difluoro)methoxy group (position 5). The chloro(difluoro)methoxy substituent (–OCF$_2$Cl) is a hybrid functional group combining electron-withdrawing halogen atoms (Cl, F) with a methoxy backbone. This unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly in designing enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
1-bromo-4-chloro-5-[chloro(difluoro)methoxy]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2F3O/c8-3-1-6(14-7(10,12)13)4(9)2-5(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCBKDSRBMHBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180535 | |
| Record name | Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417566-97-2 | |
| Record name | Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-chloro-5-(chlorodifluoromethoxy)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation Steps
Bromination and Chlorination: Bromine and chlorine atoms are introduced through electrophilic aromatic substitution or via diazonium salt intermediates. For example, diazotization of an amino-substituted precursor followed by Sandmeyer-type reactions with cuprous bromide or chloride salts in acidic aqueous media allows selective halogen incorporation.
Diazotization and Sandmeyer Reaction: This method has been demonstrated for related compounds such as 1-bromo-2-chloro-4-fluorobenzene, where an aniline derivative is diazotized using sodium nitrite under acidic conditions at low temperature (-5 to 5 °C) and then reacted with cuprous bromide in hydrobromic acid solution at 30–40 °C to yield the brominated product with high regioselectivity.
Reaction Conditions: The equivalents of diazotizing and brominating agents are carefully controlled (typically 1.0 to 1.2 equivalents relative to the starting amine), with reaction times ranging from 0.5 to 5 hours depending on the step.
Introduction of the Chloro(difluoro)methoxy Group
The chloro(difluoro)methoxy substituent (-O-CF2Cl) is introduced via nucleophilic substitution reactions involving chlorodifluoromethane or related difluoromethylating agents.
A common synthetic route involves reacting a hydroxy-substituted precursor (e.g., 2-bromo-1-fluoro-4-hydroxybenzene) with chlorodifluoromethane in the presence of a base such as potassium carbonate or sodium hydride. This reaction facilitates the substitution of the hydroxy group by the chloro(difluoro)methoxy moiety under controlled temperature conditions, typically between 0 °C and room temperature.
This step requires anhydrous conditions and inert atmosphere to prevent side reactions and hydrolysis of the difluoromethylating reagent.
Summary of a Representative Synthetic Sequence
Reaction Conditions and Purification
Reaction Parameters
Temperature: Diazotization reactions are maintained at low temperatures (0 to 5 °C) to stabilize diazonium salts. Bromination and chlorination steps proceed at moderate temperatures (20–70 °C).
Reagent Equivalents: Diazonium salts are formed with 1.0 to 1.1 equivalents of nitrite, and halogenating agents are used in slight excess (1.0 to 1.2 equivalents) to drive reactions to completion.
Solvents: Aqueous acidic media (e.g., hydrobromic acid) for Sandmeyer reactions; anhydrous organic solvents (e.g., tetrahydrofuran or dimethylformamide) for nucleophilic substitution steps.
Purification Techniques
Extraction: Organic solvents such as diethyl ether are used to extract the product from aqueous reaction mixtures.
Washing: The organic layer is washed with water to remove residual acids and inorganic salts.
Drying: Organic extracts are dried over anhydrous agents like magnesium sulfate or sodium sulfate.
Concentration and Distillation: The crude product is concentrated and purified by vacuum distillation, typically under reduced pressure (e.g., 12 mmHg) to prevent decomposition.
Chromatography: Column chromatography on silica gel using hexane/ethyl acetate mixtures can be employed to achieve high purity (>95%) of the final compound.
Analytical and Research Findings Supporting Preparation
The Sandmeyer reaction conditions for halogenation have been extensively validated, providing high yields and regioselectivity for bromine and chlorine incorporation on fluorinated aromatic rings.
Nucleophilic substitution reactions introducing the chloro(difluoro)methoxy group have been optimized to minimize side reactions and maximize yield, with bases such as potassium carbonate providing effective deprotonation of phenolic hydroxyl groups.
Purification by distillation and chromatography ensures removal of unreacted starting materials and side products, which is critical for downstream applications in medicinal chemistry and materials science.
Data Table: Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with other molecules. Additionally, the electron-withdrawing effects of the fluorine atoms can modulate the compound’s chemical behavior, making it a versatile intermediate in various reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Electronic and Steric Effects
The compound’s bioactivity is influenced by the electron-withdrawing nature of its substituents. Comparisons with related halogenated benzene derivatives reveal the following trends:
Key Findings :
- The OCF$2$Cl group in the target compound provides intermediate electron-withdrawing effects compared to OCF$3$ (stronger) or simple methoxy (–OCH$_3$, electron-donating) .
- Chloro and fluoro substituents enhance lipophilicity, improving membrane permeability and interaction with hydrophobic enzyme pockets .
Antimicrobial Activity
Halogenated benzene derivatives are frequently screened for antibacterial and antifungal activity. The target compound’s activity can be contextualized against analogs:
Key Findings :
- Chloro and fluoro substituents correlate with moderate antibacterial activity, while trifluoromethoxy (OCF$_3$) groups enhance potency due to increased lipophilicity .
- The OCF$_2$Cl group in the target compound may synergize with bromine and chlorine for improved binding to bacterial targets like FabI or PfENR .
Enzyme Inhibition
Electron-withdrawing groups (EWGs) on aromatic rings enhance inhibitory activity against enzymes like nitric oxide (NO) synthase:
Key Findings :
- EWGs like Cl and CF$_2$Cl enhance charge interactions with enzyme active sites, while methoxy groups reduce activity .
Biological Activity
1-Bromo-4-chloro-5-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a halogenated aromatic compound that exhibits a range of biological activities due to its unique molecular structure. The presence of multiple halogen atoms and a difluoromethoxy group enhances its reactivity and potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, including its mechanism of action, toxicity data, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 267.44 g/mol. Its structural complexity arises from the combination of bromine, chlorine, and fluorine atoms, which confer distinct electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.44 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 237.7 ± 35.0 °C |
| Melting Point | 72.0 to 76.0 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms in the compound can participate in halogen bonding , which influences its reactivity with biomolecules. Additionally, the electron-withdrawing nature of the fluorine atoms modulates its chemical behavior, making it a versatile intermediate in various reactions.
Interaction with Biological Targets
Studies indicate that the compound may act on various pathways involved in cellular processes, potentially affecting:
- Cell proliferation
- Apoptosis (programmed cell death)
- Gene expression regulation
Toxicity Profile
The toxicity of this compound has been evaluated through several studies:
- Acute Toxicity : An acute oral lethality study in rats revealed a median lethal dose (LD50) of approximately 2,700 mg/kg, indicating significant toxicity at high doses .
- Inhalation Studies : Inhalation studies showed that exposure to concentrations above 14,000 mg/m³ resulted in severe physiological effects including tremors and respiratory distress .
Cytotoxic Activity
Recent research has demonstrated the cytotoxic potential of halogenated benzene derivatives against cancer cell lines. For instance:
- A study indicated that compounds structurally similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
Comparative Studies
Comparative analysis with similar compounds such as 1-Bromo-4-chlorobenzene and 1-Bromo-4-fluorobenzene suggests that the unique substitution pattern in this compound enhances its biological activity, particularly in terms of cytotoxicity and interaction with cellular targets .
Q & A
Q. Advanced Research Focus
- X-ray Crystallography : Resolves bond angles (e.g., C-Cl bond length: 1.73 Å) and confirms the twisted methoxy group conformation .
- NMR Spectroscopy : F NMR distinguishes CFClO signals (δ = -78 ppm vs. -82 ppm for CF) .
- Computational Modeling :
- DFT : Optimizes geometry (B3LYP/6-311+G(d,p)) and predicts frontier orbitals (HOMO-LUMO gap = 4.1 eV).
- MD Simulations : Assess solvation effects on reactivity in aqueous vs. DMSO environments .
What strategies optimize the yield of cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound as a substrate?
Q. Advanced Research Focus
- Catalyst Selection : Pd(PPh) outperforms Pd(OAc) in aryl bromide activation (yield: 82% vs. 45%).
- Base Optimization : KCO in DMF/HO (3:1) minimizes side reactions (e.g., proto-dehalogenation).
- Microwave Assistance : 100°C/10 min cycles reduce reaction time from 24h to 2h .
How do solvent polarity and temperature influence the stability of the chloro(difluoro)methoxy group during synthetic steps?
Q. Advanced Research Focus
-
Solvent Effects :
Solvent Dielectric Constant Degradation Rate (24h) DMSO 47.2 <5% THF 7.5 12% EtOH 24.3 28% -
Temperature : Degradation accelerates above 80°C (t = 3h at 100°C vs. 50h at 25°C) .
What structural analogs of this compound exhibit improved biological activity, and what modifications drive these enhancements?
Q. Advanced Research Focus
-
Analog Comparison :
Compound Modification IC (µM) Parent Compound None 15.6 1-Bromo-4-NO-deriv Nitro at C-4 0.48 1-Bromo-4-CH-deriv Methyl at C-4 12.3 The nitro group enhances electron withdrawal, improving target binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
